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molecular formula C6H3F3O B133511 2,3,4-Trifluorophenol CAS No. 2822-41-5

2,3,4-Trifluorophenol

Cat. No. B133511
M. Wt: 148.08 g/mol
InChI Key: IJGSULQFKYOYEU-UHFFFAOYSA-N
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Patent
US04769492

Procedure details

In an autoclave having an inner volume of 100 ml, 3.0 g (0.0126 mole) of 3,4,5,6-tetrafluorophthalic acid containing no sulfate ion, 0.5 g (0.0125 mole) of sodium hydroxide, and 50 g of water were placed and heated for reaction at 200° C. for 25 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and extracted with 150 ml of diisopropyl ether. By analyzing this extract by gas chromatography using a 2 m column packed with SE52 and kept at 50° C., the reaction was found to have produced 2.9 mole % of 1,2,3,4-tetrafluorobenzene, 89.1 mole % of trifluorophenol, and substantially no 2,3,4,5-tetrafluorobenzoic acid based on the 3,4,5,6-tetrafluorophthalic acid used as the starting material [pH 2.75 at 25° C. at the time of charging].
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4](C(O)=O)[C:3]=1C(O)=O.S([O-])([O-])(=O)=[O:18].[OH-].[Na+]>O>[F:1][C:2]1[CH:3]=[CH:4][C:8]([F:13])=[C:9]([F:12])[C:10]=1[F:11].[F:1][C:2]1[CH:3]=[CH:4][C:8]([OH:18])=[C:9]([F:12])[C:10]=1[F:11] |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
FC1=C(C(C(=O)O)=C(C(=C1F)F)F)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 150 ml of diisopropyl ether
EXTRACTION
Type
EXTRACTION
Details
this extract by gas chromatography
CUSTOM
Type
CUSTOM
Details
kept at 50° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C=C1)F)F)F
Name
Type
product
Smiles
FC1=C(C(=C(C=C1)O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04769492

Procedure details

In an autoclave having an inner volume of 100 ml, 3.0 g (0.0126 mole) of 3,4,5,6-tetrafluorophthalic acid containing no sulfate ion, 0.5 g (0.0125 mole) of sodium hydroxide, and 50 g of water were placed and heated for reaction at 200° C. for 25 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and extracted with 150 ml of diisopropyl ether. By analyzing this extract by gas chromatography using a 2 m column packed with SE52 and kept at 50° C., the reaction was found to have produced 2.9 mole % of 1,2,3,4-tetrafluorobenzene, 89.1 mole % of trifluorophenol, and substantially no 2,3,4,5-tetrafluorobenzoic acid based on the 3,4,5,6-tetrafluorophthalic acid used as the starting material [pH 2.75 at 25° C. at the time of charging].
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4](C(O)=O)[C:3]=1C(O)=O.S([O-])([O-])(=O)=[O:18].[OH-].[Na+]>O>[F:1][C:2]1[CH:3]=[CH:4][C:8]([F:13])=[C:9]([F:12])[C:10]=1[F:11].[F:1][C:2]1[CH:3]=[CH:4][C:8]([OH:18])=[C:9]([F:12])[C:10]=1[F:11] |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
FC1=C(C(C(=O)O)=C(C(=C1F)F)F)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 150 ml of diisopropyl ether
EXTRACTION
Type
EXTRACTION
Details
this extract by gas chromatography
CUSTOM
Type
CUSTOM
Details
kept at 50° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C=C1)F)F)F
Name
Type
product
Smiles
FC1=C(C(=C(C=C1)O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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